molecular formula C9H9FO2 B1301889 3-(3-Fluorophenyl)propionic acid CAS No. 458-45-7

3-(3-Fluorophenyl)propionic acid

Cat. No.: B1301889
CAS No.: 458-45-7
M. Wt: 168.16 g/mol
InChI Key: UBLMRADOKLXLCD-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)propionic acid is an organic compound with the molecular formula C9H9FO2. It is also known as 3-Fluorohydrocinnamic acid. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which is further connected to a propionic acid moiety. It is a white to off-white solid with a melting point of 43-47°C and a boiling point of 125°C at 10.5 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Fluorophenyl)propionic acid can be synthesized through various methodsAnother method includes the use of fluorinated building blocks in organic synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluorophenyl)propionic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)propionic acid involves its interaction with molecular targets such as GSK-3β. It inhibits the enzyme’s ATP binding site, thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects in diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)propionic acid
  • 3-(2-Fluorophenyl)propionic acid
  • 3-(3-Chlorophenyl)propionic acid

Uniqueness

3-(3-Fluorophenyl)propionic acid is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLMRADOKLXLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372094
Record name 3-(3-Fluorophenyl)propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-45-7
Record name 3-(3-Fluorophenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 3-fluoro-
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Record name 3-(3-Fluorophenyl)propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Fluorophenyl)propionic acid
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Synthesis routes and methods

Procedure details

3-(3-Fluorophenyl)acrylic acid (I-78a: 6.4 gm, 38.5 mmol) in methanol (100 mL) was reduced with 10% Pd/C (640 mg) to afford the crude product, 5 g (80.69% yield).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
640 mg
Type
catalyst
Reaction Step Three
Yield
80.69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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